molecular formula C18H13ClN2OS B5835395 N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B5835395
M. Wt: 340.8 g/mol
InChI Key: QIXLSGUGJVVJSL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide is a compound that belongs to the class of arylcarbamothioyl derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both naphthalene and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-chlorophenyl isothiocyanate with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it has been shown to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis. This inhibition results in the disruption of cell wall synthesis and ultimately leads to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to the presence of both naphthalene and chlorophenyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to form stable metal complexes and exhibit significant biological activities further distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXLSGUGJVVJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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